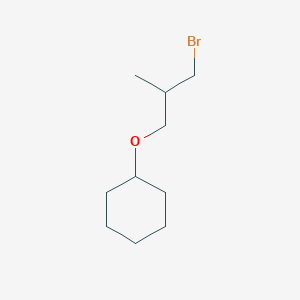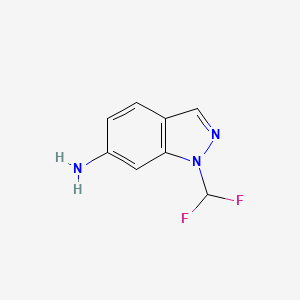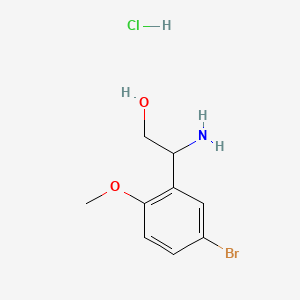
1-(1-(Cyclopropylmethyl)-1h-1,2,3-triazol-4-yl)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(Cyclopropylmethyl)-1h-1,2,3-triazol-4-yl)-N-methylmethanamine is an organic compound that features a cyclopropylmethyl group attached to a triazole ring, which is further connected to an N-methylmethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Cyclopropylmethyl)-1h-1,2,3-triazol-4-yl)-N-methylmethanamine typically involves the cyclopropanation of an appropriate precursor followed by the formation of the triazole ring. One common method involves the use of diazo compounds, ylides, or carbene intermediates to achieve the cyclopropanation . The triazole ring can be formed through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-(Cyclopropylmethyl)-1h-1,2,3-triazol-4-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole ring or the cyclopropylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(1-(Cyclopropylmethyl)-1h-1,2,3-triazol-4-yl)-N-methylmethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-(1-(Cyclopropylmethyl)-1h-1,2,3-triazol-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions, which may influence its binding to enzymes or receptors. The cyclopropylmethyl group can provide steric hindrance, affecting the compound’s overall reactivity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylmethylamine: Similar in structure but lacks the triazole ring.
1-(Cyclopropylmethyl)-1H-1,2,3-triazole: Lacks the N-methylmethanamine moiety.
N-Methylmethanamine: Lacks both the cyclopropylmethyl and triazole groups.
Uniqueness
1-(1-(Cyclopropylmethyl)-1h-1,2,3-triazol-4-yl)-N-methylmethanamine is unique due to the combination of the cyclopropylmethyl group, triazole ring, and N-methylmethanamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H14N4 |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
1-[1-(cyclopropylmethyl)triazol-4-yl]-N-methylmethanamine |
InChI |
InChI=1S/C8H14N4/c1-9-4-8-6-12(11-10-8)5-7-2-3-7/h6-7,9H,2-5H2,1H3 |
Clave InChI |
JQBNFJZQOVWULL-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=CN(N=N1)CC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


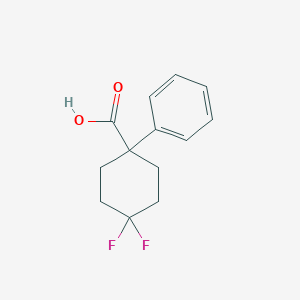
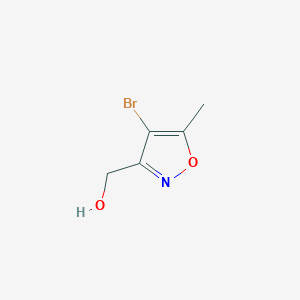




![1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanaminedihydrochloride](/img/structure/B13530216.png)

